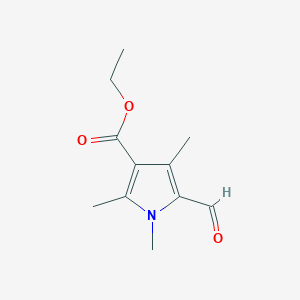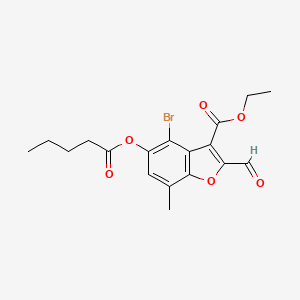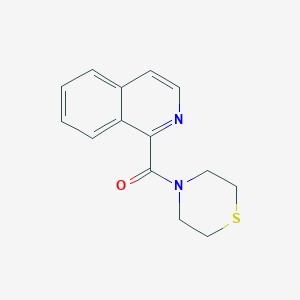
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone, referred to as ITM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 336.47 g/mol. ITM is a versatile compound that has been used in a variety of scientific research applications, including drug design and development, biochemistry, and physiology. ITM is also of interest due to its potential therapeutic and pharmacological activities.
科学研究应用
ITM has been used in a variety of scientific research applications, including drug design and development, biochemistry, and physiology. ITM has been used to study the structure-activity relationship of various drugs, as well as to investigate the mechanisms of action of various drugs. ITM has also been used to study the effects of various drugs on the human body, including the effects on the brain, heart, and other organs.
作用机制
The mechanism of action of ITM is not fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, as well as a partial agonist of the serotonin receptor 5-HT2C. ITM is also believed to act as an antagonist of the dopamine receptor D2. These mechanisms are believed to be responsible for the therapeutic and pharmacological activities of ITM.
Biochemical and Physiological Effects
ITM has been shown to have a variety of biochemical and physiological effects. In animal studies, ITM has been shown to reduce anxiety and depression-like behavior. ITM has also been shown to have anti-inflammatory and analgesic effects, as well as anticonvulsant and neuroprotective effects. In addition, ITM has been shown to have anti-cancer effects, as well as anti-diabetic and anti-obesity effects.
实验室实验的优点和局限性
ITM is a versatile compound that has a variety of advantages for lab experiments. ITM is relatively easy to synthesize, and its effects can be easily studied in a variety of lab experiments. Furthermore, ITM is relatively stable, and can be stored for a long period of time without significant degradation. However, ITM is also limited in its applications, as it is not suitable for studies involving large numbers of animals or human subjects.
未来方向
There are a variety of potential future directions for research involving ITM. First, further studies are needed to elucidate the exact mechanisms of action of ITM and its effects on the human body. Second, further studies are needed to explore the potential therapeutic and pharmacological applications of ITM. Third, further studies are needed to explore the potential of ITM for drug design and development. Fourth, further studies are needed to explore the potential of ITM for the treatment of various diseases and disorders. Finally, further studies are needed to explore the potential of ITM as a dietary supplement or nutraceutical.
合成方法
ITM is typically synthesized via a multi-step process starting with the reaction of isocyanide with thiomorpholine in the presence of a base. This reaction yields a cyclic urea, which is then reacted with ethyl acetoacetate and anhydrous aluminum chloride to form the desired ITM.
属性
IUPAC Name |
isoquinolin-1-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(16-7-9-18-10-8-16)13-12-4-2-1-3-11(12)5-6-15-13/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCWWPQIMFNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592317 |
Source


|
| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-1-YL-thiomorpholin-4-YL-methanone | |
CAS RN |
864685-18-7 |
Source


|
| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

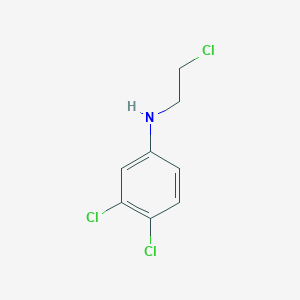
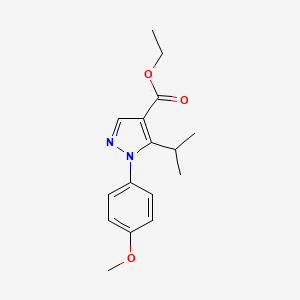
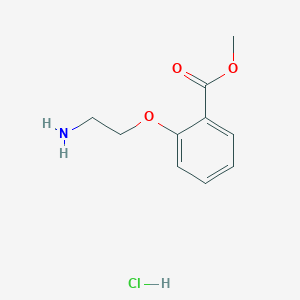
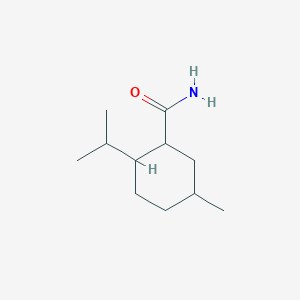
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)




